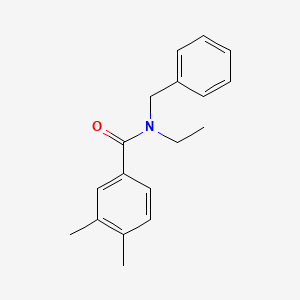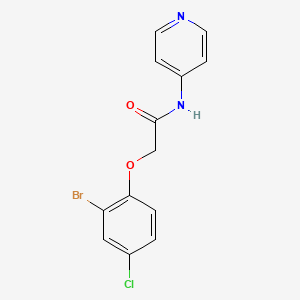![molecular formula C19H17N3O B5799513 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)
1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the imidazo[1,2-a]benzimidazole family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. It has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Direcciones Futuras
There are several future directions that can be explored in the field of scientific research involving 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in cancer therapy and treatment of inflammatory conditions.
2. Evaluation of the toxicity and side effects of this compound in animal models and clinical trials.
3. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
4. Exploration of the potential of this compound in other areas of biotechnology, such as drug delivery and imaging.
Conclusion
In conclusion, 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is a promising compound with potential applications in cancer therapy and treatment of inflammatory conditions. Its mechanism of action involves the inhibition of various signaling pathways and modulation of the immune response. However, further studies are needed to evaluate its toxicity and side effects and to develop new derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the reaction of 2-methylimidazo[1,2-a]benzimidazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone in scientific research are vast. This compound has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies and treatments for inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-benzyl-2-methylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-18(14(2)23)22-17-11-7-6-10-16(17)21(19(22)20-13)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOIOYRDCLXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)


![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)



